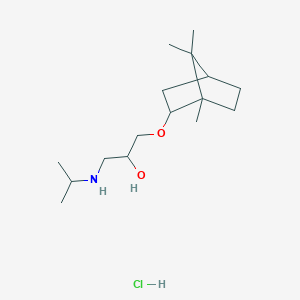![molecular formula C12H14ClN3O5 B1653932 N'-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide CAS No. 2055119-26-9](/img/structure/B1653932.png)
N'-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide
Overview
Description
N'-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide is a useful research compound. Its molecular formula is C12H14ClN3O5 and its molecular weight is 315.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide is a complex molecule that primarily targets amines in organic synthesis . The tert-butyloxycarbonyl (or tert-butoxycarbonyl) part of the molecule, often referred to as the BOC group, is a protecting group used in organic synthesis . This group can be added to amines under various conditions .
Mode of Action
The interaction of N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide with its targets involves several steps. The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid . The final step is decarboxylation to the amine .
Biochemical Pathways
The biochemical pathways affected by N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide are primarily related to the synthesis of amines. The BOC group in the molecule serves as a protecting group for amines in organic synthesis . This allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Pharmacokinetics
The molecule’s interaction with amines and its role in organic synthesis suggest that its bioavailability may be influenced by factors such as the presence of amines and the conditions under which the synthesis occurs .
Result of Action
The result of the action of N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide is the protection of amines during organic synthesis . This allows for the selective formation of bonds, minimizing competing reactions with reactive functional groups .
Action Environment
The action of N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide can be influenced by various environmental factors. For instance, the addition of the BOC group to amines can occur under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids . Therefore, the pH, temperature, and the presence of certain chemicals can influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
tert-butyl N-[(2-chloro-4-nitrobenzoyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O5/c1-12(2,3)21-11(18)15-14-10(17)8-5-4-7(16(19)20)6-9(8)13/h4-6H,1-3H3,(H,14,17)(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCYAJXTHAVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136805 | |
| Record name | Hydrazinecarboxylic acid, 2-(2-chloro-4-nitrobenzoyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055119-26-9 | |
| Record name | Hydrazinecarboxylic acid, 2-(2-chloro-4-nitrobenzoyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxylic acid, 2-(2-chloro-4-nitrobenzoyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride](/img/structure/B1653861.png)
![2-[3-(Carboxymethylsulfanyl)phenyl]sulfanylacetic acid](/img/structure/B1653863.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B1653865.png)
![Phenol, 2,4-dibromo-6-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B1653866.png)
![Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-3-yl)phosphine](/img/structure/B1653867.png)


